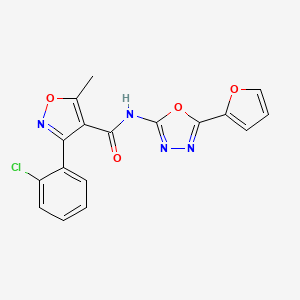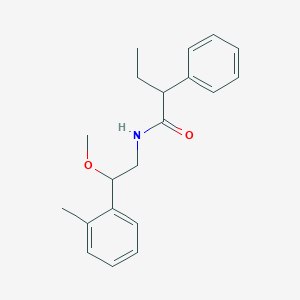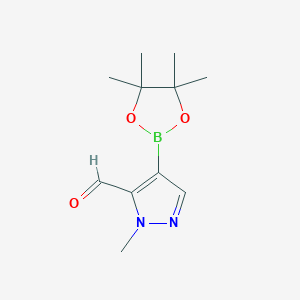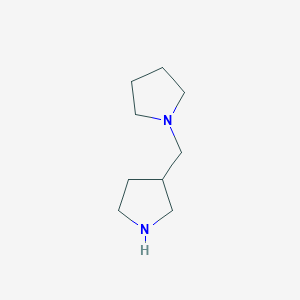![molecular formula C21H16ClN5O4 B2811819 methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895016-94-1](/img/structure/B2811819.png)
methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic compound. It is a derivative of pyrazolo[3,4-d]pyrimidine, a nitrogen-containing heterocyclic compound . Pyrazolopyrimidines are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids . They exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies . One method involves the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . Another approach involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 resulted in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .
Chemical Reactions Analysis
The chemical reactions involving this compound likely depend on its pyrazolo[3,4-d]pyrimidine core and the functional groups attached to it . For instance, the acetyl group in 5-acetyl-4-aminopyrimidines can undergo reductive amination and subsequent cyclization .
Applications De Recherche Scientifique
Synthesis and Antitumor Evaluation
A study by El-Morsy et al. (2017) involved the synthesis of a series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which showed antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, a compound similar to the one was found to be the most active, highlighting its potential in cancer research (El-Morsy, El-Sayed, & Abulkhair, 2017).
Anticancer and Antimicrobial Potential
Hafez et al. (2016) reported on a series of pyrazole derivatives, including compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which were evaluated for their in vitro antimicrobial and anticancer activity. These compounds displayed higher anticancer activity than doxorubicin, a reference drug, and also exhibited good antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Pyrazolo[3,4-d]Pyrimidine Analogues
Taylor and Patel (1992) prepared several pyrazolo[3,4-d]pyrimidine analogues of the antitumor agent LY231514. One of these compounds showed in vitro cell growth inhibitory activity, suggesting potential application in cancer treatment (Taylor & Patel, 1992).
In Vitro Antitumor Evaluation
Another study by El-Morsy et al. (2017) reported on the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives with antitumor activity against the MCF7 cell line. This research contributes to understanding the potential application of such compounds in cancer therapy (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimalarial Activity
Shaikh et al. (2021) synthesized novel 4-acylhydrazone-5-pyrazolones, showing potential in vitro antimalarial activity. This research indicates the potential of these compounds in addressing malaria (Shaikh, Jadeja, Patel, Mevada, & Gupta, 2021).
Antimicrobial and Antiviral Activity
El-sayed et al. (2017) explored the antimicrobial activities of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. Their findings suggested these compounds could be effective against a range of bacterial and fungal strains, indicating their utility in antimicrobial research (El-sayed, Ibrahim, Soltan, & Abo-Kul, 2017).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential biological activities . Given the varied biological activity of pyrazolo[3,4-d]pyrimidines, this compound could be a promising candidate for further study in medicinal chemistry .
Propriétés
IUPAC Name |
methyl 4-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O4/c1-31-21(30)13-5-7-15(8-6-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-4-2-3-14(22)9-16/h2-10,12H,11H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAADRZHABPDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2811737.png)
![N-(2,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2811739.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2811741.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2811743.png)

![Methyl 5-{[(2,4-dimethylphenyl)sulfonyl]methyl}-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2811747.png)


![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2811751.png)
![2-[(Furan-2-carbonyl)-amino]-3-(4-hydroxy-phenyl)-propionic acid](/img/structure/B2811752.png)
![4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2811754.png)

![1-(4-{2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]ethynyl}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B2811757.png)
